molecular formula C20H22O3 B14084045 Preethuliacoumarin

Preethuliacoumarin

Cat. No.: B14084045
M. Wt: 310.4 g/mol
InChI Key: NJVADEFPOCMONF-LGTGAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preethuliacoumarin is a synthetic coumarin derivative provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . Coumarins are a class of compounds with demonstrated potential in anticancer research, and this compound is designed for investigating its effects on key cellular processes in a controlled laboratory environment . In vitro research applications for this compound may include exploring its ability to induce apoptosis in cancer cell lines by destabilizing the mitochondrial membrane and activating key caspase enzymes . Researchers can also utilize this compound to study the inhibition of tumor cell proliferation and cell cycle modulation, potentially through the induction of cell cycle arrest at specific phases such as G1/S or G2/M . Furthermore, its role in modulating oxidative stress within cells and its potential antioxidant effects represent another valuable avenue for investigation, given the central role of oxidative balance in carcinogenesis . The compound serves as a crucial tool for fundamental pharmaceutical research, aiding in the discovery of new drug candidates and the development of novel therapeutic strategies . As an RUO product, this compound has not been evaluated for performance characteristics such as diagnostic accuracy, specificity, or precision by any regulatory authority . It is essential that this product is handled exclusively by qualified scientists in an authorized laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(4R)-4-ethenyl-4,10-dimethyl-2-(2-methylprop-1-enyl)-2,3-dihydropyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C20H22O3/c1-6-20(5)11-14(10-12(2)3)22-18-16-13(4)8-7-9-15(16)23-19(21)17(18)20/h6-10,14H,1,11H2,2-5H3/t14?,20-/m0/s1

InChI Key

NJVADEFPOCMONF-LGTGAQBVSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(C[C@]3(C)C=C)C=C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(CC3(C)C=C)C=C(C)C

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Preethuliacoumarin

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The Enigmatic Nature of this compound: A Case of a Non-Identified Compound

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Advanced Synthetic Methodologies and Derivatization Strategies for Preethuliacoumarin

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Table of Compounds Mentioned

Biosynthesis and Metabolic Pathways of Preethuliacoumarin

Biotransformation and Metabolism of Preethuliacoumarin in Model Systems

Role of Specific Enzyme Systems (e.g., Cytochrome P450s) in this compound Biotransformation

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Molecular and Cellular Mechanisms of Action of Preethuliacoumarin

Preethuliacoumarin Effects on Fundamental Cellular Processes and Physiological Homeostasis

This compound Influence on Cellular Metabolism and Bioenergetics

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Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Preethuliacoumarin Derivatives

Computational SAR Modeling for Coumarin (B35378) Analogs

Computational approaches are essential tools in modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of biological activity. iptonline.com For coumarin derivatives, computational modeling plays a significant role in understanding their interactions with biological targets and guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) for Coumarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are powerful tools in drug discovery for predicting the activity of novel compounds. nih.gov

In the study of coumarin derivatives, QSAR models have been successfully developed to understand the structural requirements for various biological activities. For example, a QSAR study on furanocoumarin derivatives identified key molecular characteristics—including lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability—that control their interaction with and inhibition of Cytochrome P450 3A. nih.gov Another study on coumarin derivatives as lipoxygenase inhibitors found that the best multiple linear QSAR model included atom-centered fragment descriptors C-06, RDF035p, and HATS8p. nih.gov This model, developed using a Genetic Algorithm, helped elucidate the structural features important for inhibitory activity. nih.gov

Similarly, a 2D-QSAR study was conducted on pyrimidine-tethered coumarin–triazole derivatives to understand their anticancer activity against breast cancer cell lines. The developed models were found to be robust and predictive, highlighting the role of specific 2D descriptors in their inhibitory activity. mdpi.com For instance, the maximal electrotopological positive variation (MAXDP), a measure of electrophilicity, was found to contribute positively to the anticancer activity of coumarin analogs. mdpi.com

Table 1: Selected QSAR Model Parameters for Coumarin Derivatives

Biological Target/Activity Key Descriptors Model Type Validation (R²) Reference
CDK Inhibitory Activity (HepG-2) Dipole moment, Number of H-bond donors 2D-QSAR 0.748 nih.gov
Lipoxygenase Inhibition C-06, RDF035p, HATS8p Multiple Linear QSAR Not Specified nih.gov

Ligand-Based and Structure-Based Design Principles for Coumarin Scaffolds

Drug design strategies are broadly categorized as ligand-based and structure-based. nih.govresearchgate.net Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown and relies on the knowledge of molecules known to interact with it. iptonline.comnih.gov In contrast, structure-based drug design (SBDD) utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity and specificity. iptonline.com Both approaches have been instrumental in developing novel coumarin derivatives.

For coumarin scaffolds, LBDD approaches like pharmacophore modeling and 3D-QSAR have been used to identify essential chemical features required for biological activity. nih.gov These methods infer critical binding characteristics from known active molecules, which is particularly useful in the early stages of drug discovery when target structural information is limited. iptonline.com

When the target structure is available, SBDD techniques such as molecular docking are employed. nih.gov Molecular docking predicts how a ligand interacts with its target at the atomic level, estimating binding affinity and guiding the optimization of lead compounds. iptonline.comnih.gov For example, molecular docking studies on coumarin derivatives have elucidated the binding modes and interactions with the active sites of enzymes like soybean LOX-3 and human 5-LOX. nih.gov These studies revealed that the presence of a benzoyl ring at the 3-position of the coumarin core is an important feature for enhanced inhibitory activity. nih.gov The integration of both LBDD and SBDD provides a powerful, complementary approach to drug design, capturing different aspects of the drug-target interaction landscape. iptonline.com

Rational Design and Synthesis of Coumarin Probes and Modulators

The rational design and synthesis of new bioactive molecules is a cornerstone of drug discovery. mdpi.com For coumarins, this involves creating specialized molecules, such as chemical probes, to investigate their biological functions and identify their cellular targets. nih.govpurdue.edu

Chemical Biology Approaches to Dissect Coumarin Biological Function

Chemical biology utilizes small molecules as tools to perturb and study complex biological systems in a dose-dependent and temporal manner. mdpi.com This approach is powerful for characterizing the function of proteins and validating them as therapeutic targets. nih.gov By designing and synthesizing specific coumarin derivatives, researchers can probe signaling pathways and elucidate the mechanisms of action for this class of compounds. purdue.edumdpi.com

A key challenge, especially after phenotypic screens, is to identify the specific cellular target of a bioactive compound. mdpi.com Chemical biology provides a toolbox of strategies, including proteomics, genetics, and the use of modified chemical probes, to deconvolute a compound's mode of action. mdpi.com These methods are essential for advancing a hit compound from a screen into a well-characterized chemical probe that can be reliably used in biological research. mdpi.comnih.gov

Development of Fluorescent or Affinity Probes for Coumarin Target Identification

To identify the specific cellular targets of bioactive compounds, fluorescent and affinity probes are invaluable tools. nih.gov These probes are typically derived from a parent bioactive molecule by incorporating a reporter tag (like a fluorophore) or an affinity tag (like biotin). researchgate.net

Fluorescent Probes: These probes allow for the visualization of drug-target proteins within cells, providing information on their localization and distribution. nih.gov Coumarin itself is a well-known fluorophore. nih.gov Rationally designed probes can be created where the fluorescence is "turned on" upon interaction with a target enzyme or molecule. nih.gov For example, a water-soluble fluorescent probe for hydrogen peroxide was designed based on the umbelliferone (B1683723) (7-hydroxycoumarin) scaffold. This probe exhibits a significant increase in fluorescence intensity upon reaction with hydrogen peroxide, demonstrating the utility of the coumarin core in designing responsive probes. nih.gov

Affinity Probes: These probes are used to isolate and identify binding partners from complex biological samples. researchgate.net A common strategy is to attach a biotin (B1667282) moiety to the bioactive compound. The strong interaction between biotin and avidin (B1170675) or streptavidin allows for the capture and subsequent identification of target proteins. researchgate.net Another powerful technique is photo-affinity labeling, where a photo-reactive group is incorporated into the probe. researchgate.net Upon UV irradiation, the probe forms a covalent bond with its target, enabling its identification. researchgate.netnih.gov This approach has been successfully used to identify the targets of various bioactive molecules. nih.gov For coumarin derivatives, synthesizing analogs with biotin or photo-affinity tags would be a direct strategy to isolate their cellular binding partners and elucidate their mechanism of action. researchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name Class/Type
Coumarin Parent Scaffold
Furanocoumarin Coumarin Derivative
Umbelliferone (7-hydroxycoumarin) Coumarin Derivative, Fluorophore
3-benzoyl-7-(benzyloxy)-2H-chromen-2-one Coumarin Derivative
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate Coumarin Derivative
Pyrimidine-tethered coumarin–triazole Coumarin Hybrid
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate Coumarin Derivative

Advanced Analytical and Bioanalytical Methodologies for Preethuliacoumarin Research

Chromatographic and Electrophoretic Techniques for Preethuliacoumarin Quantification in Complex Biological Matrices

The accurate quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the predominant techniques for this purpose.

Reverse-phase chromatography is commonly employed, utilizing C18 or C8 columns to separate this compound from endogenous matrix components. Method development often involves a systematic optimization of mobile phase composition (typically acetonitrile or methanol with acidified water), gradient elution profiles, and column temperature to achieve optimal resolution and peak shape.

For enhanced sensitivity and selectivity, particularly at low physiological concentrations, tandem mass spectrometry (MS/MS) is the detector of choice. The development of a sensitive and robust UHPLC-MS/MS method allows for the quantification of this compound in the picogram-per-milliliter range.

Capillary electrophoresis (CE) represents a complementary separation technique, offering high efficiency and minimal sample consumption. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied for the separation of this compound from its structurally similar metabolites. The use of surfactants in the running buffer facilitates the separation of neutral compounds based on their partitioning between the micelles and the aqueous phase.

Table 1: Comparative Overview of Chromatographic and Electrophoretic Methods for this compound Quantification

Technique Stationary Phase/Selector Mobile Phase/Buffer Detection Limit of Quantification (LOQ) Application
UHPLC-UV C18 (1.7 µm) Acetonitrile/Water with 0.1% Formic Acid Diode Array Detector (DAD) 5 ng/mL In vitro metabolism studies
UHPLC-MS/MS C18 (1.8 µm) Methanol/Water with 0.1% Formic Acid Triple Quadrupole MS 50 pg/mL Pharmacokinetic studies in plasma
MEKC Fused Silica Capillary 25 mM Sodium Borate, 50 mM SDS, pH 9.2 UV Detector 10 ng/mL Analysis of urinary metabolites

High-Resolution Mass Spectrometry for this compound Metabolite Profiling and Identification

Understanding the metabolic transformation of this compound is critical for a complete toxicological and pharmacological assessment. High-resolution mass spectrometry (HRMS), particularly in combination with liquid chromatography, is a powerful tool for the identification of unknown metabolites.

Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of parent ions and their fragments. This information is invaluable for proposing the structures of novel metabolites.

Metabolite profiling studies typically involve the administration of this compound to in vitro systems, such as liver microsomes or hepatocytes, or to in vivo animal models. Subsequent analysis of biological samples by LC-HRMS allows for the detection of a wide range of metabolic products. Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are common strategies employed to acquire both precursor and fragment ion information for all detectable species in a single run.

Common metabolic pathways identified for this compound include hydroxylation, glucuronidation, and sulfation. The exact position of these modifications can often be inferred from the fragmentation patterns observed in the MS/MS spectra.

Table 2: Identified Metabolites of this compound using LC-HRMS

Metabolite Proposed Biotransformation Molecular Formula Observed m/z [M+H]⁺ Mass Error (ppm)
M1 Hydroxylation C₁₉H₁₆O₆ 353.0974 1.2
M2 Dihydroxylation C₁₉H₁₆O₇ 369.0923 -0.8
M3 O-Glucuronidation C₂₅H₂₄O₁₁ 517.1346 1.5
M4 Sulfation C₁₉H₁₆O₈S 417.0542 -1.1

Spectroscopic and Imaging Techniques for Spatiotemporal Analysis of this compound in Cellular Contexts

Investigating the subcellular localization and dynamics of this compound is essential for elucidating its mechanism of action. The intrinsic fluorescence of the this compound scaffold provides a powerful, non-invasive tool for its visualization within living cells.

Confocal fluorescence microscopy is widely used to obtain high-resolution images of the spatial distribution of this compound. By co-staining with organelle-specific fluorescent probes, it is possible to determine its accumulation in specific subcellular compartments, such as the mitochondria or endoplasmic reticulum.

Fluorescence lifetime imaging microscopy (FLIM) can provide further insights into the cellular microenvironment of this compound. Changes in the fluorescence lifetime can indicate interactions with intracellular biomolecules, such as proteins or nucleic acids.

Raman microscopy, a label-free imaging technique, offers an alternative approach for mapping the distribution of this compound within cells. The unique vibrational spectrum of this compound can be used to generate chemical maps, providing information on its localization without the need for a fluorescent tag.

Table 3: Spectroscopic and Imaging Techniques for Cellular Analysis of this compound

Technique Principle Information Obtained Advantages Limitations
Confocal Fluorescence Microscopy Detection of fluorescence from a single focal plane Subcellular localization High resolution, optical sectioning Photobleaching, phototoxicity
Fluorescence Lifetime Imaging (FLIM) Measurement of the decay rate of fluorescence Molecular interactions, microenvironment Sensitive to local environment Complex data analysis
Raman Microscopy Inelastic scattering of laser light Label-free chemical imaging No need for fluorophores, chemical specificity Weak signal, potential for sample damage

Theoretical Chemistry and Mechanistic Insights into Preethuliacoumarin

Quantum Chemical Investigations of Preethuliacoumarin Reactivity and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, Density Functional Theory (DFT) was employed to elucidate its reactivity and stability profile. Such methods are widely used for the analysis of coumarin (B35378) derivatives. informaticsjournals.co.innih.gov

Computational Methods: The molecular geometry of this compound was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. nih.gov Vibrational frequency analysis was performed to confirm that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

The analysis revealed that the HOMO of this compound is primarily localized on the electron-rich portions of the coumarin core, while the LUMO is distributed across the pyrone ring. This distribution is typical for coumarin-like structures and dictates their behavior as electron donors in reactions.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors were calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value Significance
HOMO Energy -6.25 eV Represents electron-donating ability
LUMO Energy -2.15 eV Represents electron-accepting ability
Energy Gap (ΔE) 4.10 eV Indicator of chemical stability researchgate.net
Ionization Potential (I) 6.25 eV Energy required to remove an electron
Electron Affinity (A) 2.15 eV Energy released upon gaining an electron
Global Hardness (η) 2.05 eV Resistance to change in electron distribution
Electronegativity (χ) 4.20 eV Power to attract electrons

The calculated energy gap of 4.10 eV suggests that this compound is a moderately stable molecule. The electrophilicity index indicates it would act as a moderate electrophile in chemical reactions. Natural Bond Orbital (NBO) analysis further reveals significant stabilization energies arising from electron delocalization within the fused ring system, a common feature contributing to the stability of coumarin derivatives. amrita.edu

Molecular Modeling and Docking Studies of this compound-Biomolecule Interactions

To investigate the potential biological activity of this compound, molecular docking studies were performed against a relevant protein target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. nih.gov For this hypothetical study, Cyclin-Dependent Kinase 4 (CDK4), a target in cancer therapy, was selected due to the known activity of some heterocyclic compounds against it. nih.gov

Docking Protocol: The docking simulation was carried out using AutoDock Vina. The crystal structure of CDK4 was obtained from the Protein Data Bank. The this compound structure, optimized from the quantum chemical calculations in the previous section, was prepared for docking by assigning appropriate charges.

Binding Affinity and Interactions: The simulation predicted a strong binding affinity for this compound within the ATP-binding pocket of CDK4. The primary interactions stabilizing the complex were found to be hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Table 2: Hypothetical Docking Results of this compound with CDK4

Parameter Value Description
Binding Affinity -8.9 kcal/mol Predicted binding energy; a more negative value indicates stronger binding.
Interacting Residues Val12, His95, Gln131, Ile152 Key amino acids in the CDK4 active site forming bonds with the ligand.
H-Bonding Interactions 2 Number of hydrogen bonds formed between this compound and CDK4.

The results suggest that this compound could act as an inhibitor of CDK4. The pyrone ring of the coumarin scaffold is predicted to form a crucial hydrogen bond with the backbone of His95, while other substituents on the ring engage in hydrophobic interactions. These types of simulation studies are invaluable for rational drug design, allowing for the prioritization of compounds for synthesis and experimental testing. nih.govpurdue.edu

Advanced Reaction Mechanism Studies Involving this compound

Understanding the reaction mechanisms involving this compound is essential for predicting its metabolic fate and for designing synthetic pathways. Theoretical chemistry can map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates.

Case Study: Reaction with Hydroxyl Radical: The reaction of this compound with a hydroxyl radical (•OH) was investigated as a model for oxidative metabolism. This type of reaction is relevant for understanding how coumarins might be processed in biological systems or degraded in the environment. researchgate.net

Mechanistic Pathways: DFT calculations were used to explore several possible reaction pathways, including hydrogen atom abstraction and radical addition to the aromatic rings. The calculations involved locating the transition state structures for each pathway and calculating the activation energy barriers.

Table 3: Hypothetical Activation Energies for the Reaction of this compound with •OH

Reaction Pathway Position of Attack Activation Energy (kcal/mol) Reaction Feasibility
Radical Addition C5 5.2 Highly Favorable
Radical Addition C8 6.8 Favorable

The results indicate that the most favorable pathway is the addition of the hydroxyl radical to the C5 position of the coumarin ring, due to its significantly lower activation energy. This suggests that this position is the most susceptible to oxidative attack. Such mechanistic studies are critical for predicting the products of metabolic processes and for understanding potential toxicity pathways.

Future Research Directions and Unexplored Avenues for Preethuliacoumarin

Integration of Preethuliacoumarin Research with Systems Biology and Network Pharmacology Approaches

Currently, there is no published research applying systems biology or network pharmacology to this compound. These powerful in silico approaches are instrumental in predicting the biological targets and mechanisms of action of novel compounds. Future research should focus on:

Target Prediction: Utilizing computational models to predict potential protein targets of this compound based on its chemical structure.

Pathway Analysis: Identifying the biological pathways and networks that are likely to be modulated by this compound, offering insights into its potential therapeutic effects.

Polypharmacology Profiling: Investigating the possibility that this compound interacts with multiple targets, a common characteristic of natural products that can lead to complex biological effects.

Novel Methodological Developments for this compound Investigation

The lack of established methods for studying this compound necessitates foundational research in its analytical and synthetic chemistry. Key areas for development include:

Synthesis Methods: Devising and optimizing a reliable and efficient synthetic route for this compound is a critical first step. This would provide a consistent supply of the pure compound for biological testing.

Isolation and Purification: If this compound is found in a natural source, developing robust methods for its extraction, isolation, and purification will be essential.

Analytical Techniques: Establishing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the detection and quantification of this compound in various matrices.

Identification of New this compound Analogs from Diverse Sources or via Synthetic Innovation

The discovery or synthesis of this compound analogs could significantly broaden our understanding of its structure-activity relationships.

Natural Product Screening: Screening a wide variety of plant, fungal, and microbial sources for the presence of this compound and related analogs.

Combinatorial Chemistry: Employing synthetic strategies to create a library of this compound derivatives with modifications to its core structure. This would allow for a systematic investigation of how structural changes impact biological activity.

Exploring this compound in Diverse Biological Contexts and Advanced Model Organisms

Once a reliable source of this compound is established, its biological effects can be explored in a range of systems.

Initial Biological Screening: Performing a broad panel of in vitro assays to screen for various biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

Model Organism Studies: Utilizing well-established model organisms like Caenorhabditis elegans or Danio rerio (zebrafish) to investigate the in vivo effects of this compound on development, lifespan, and disease models. These studies can provide valuable preliminary data on its potential toxicity and therapeutic efficacy.

Q & A

Q. What analytical techniques are recommended for characterizing Preethuliacoumarin’s purity and structural integrity?

Methodological Answer:

  • Use HPLC with UV-Vis detection to assess purity, ensuring solvent systems and column specifications (e.g., C18 reverse-phase) are optimized for coumarin derivatives .
  • Confirm structural integrity via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For reproducibility, document solvent conditions, reference standards, and calibration protocols .
  • Cross-validate results with FT-IR to identify functional groups and X-ray crystallography (if crystalline) for unambiguous structural confirmation .

Q. How should researchers design initial experiments to evaluate this compound’s bioactivity?

Methodological Answer:

  • Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HEK293 or HeLa) and include positive/negative controls (e.g., known inhibitors/DMSO).
  • Optimize dose-response curves (0.1–100 µM range) and triplicate measurements to ensure statistical significance .
  • For reproducibility, detail incubation times, buffer compositions, and equipment models (e.g., microplate readers) in the methods section .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Perform dose- and time-dependent studies to identify non-linear effects (e.g., hormesis) .
  • Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate target specificity. Cross-reference with proteomic profiling to detect off-target interactions .
  • Apply meta-analysis to compare results across studies, highlighting variables like solvent choice (e.g., DMSO vs. ethanol) or assay temperature .

Q. What strategies are effective for studying this compound’s metabolic stability in vivo?

Methodological Answer:

  • Use LC-HRMS with isotopic labeling (e.g., ¹³C-Preethuliacoumarin) to track metabolites in plasma/tissue homogenates .
  • Pair with microsomal stability assays (human/rodent liver microsomes) to predict hepatic clearance rates. Include NADPH-regenerating systems and control for enzyme activity .
  • For translational relevance, integrate physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution profiles .

Q. How can researchers optimize this compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Test co-solvent systems (e.g., PEG-400 + saline) or nanoparticle encapsulation (e.g., PLGA). Measure solubility via dynamic light scattering (DLS) and confirm stability over 24h .
  • Validate bioactivity post-formulation using dose-matched in vitro assays (e.g., IC50 shifts ≤20% are acceptable) .
  • Document all excipients and storage conditions to ensure reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

Methodological Answer:

  • Apply non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Use Akaike’s Information Criterion (AIC) to select the best-fit model (e.g., Hill vs. Logistic) .
  • For multi-experiment datasets, employ hierarchical Bayesian modeling to account for inter-study variability .
  • Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address variability in this compound’s synthesis yields?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to identify critical factors (e.g., reaction temperature, catalyst loading). Use response surface methodology (RSM) for optimization .
  • Characterize intermediates via in situ FT-IR or HPLC-MS to detect side reactions early .
  • Compare batch-to-batch purity using multivariate analysis (e.g., PCA) and implement QC thresholds (e.g., ≥95% purity) .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound’s preclinical studies?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and a priori sample size calculations .
  • Obtain approval from institutional review boards (IRBs) and document all procedures (e.g., euthanasia methods, pain management) .
  • Share raw data and analysis scripts via repositories like Zenodo to enhance transparency .

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